Dehydrogenation Status vs. Parent Cilnidipine: Abolition of Calcium‑Channel Pharmacophore
In human liver microsomes, cilnidipine is rapidly metabolized by CYP3A4‑mediated dehydrogenation of the 1,4‑dihydropyridine ring to the corresponding pyridine (M1 metabolite; (E)‑Dehydro Cilnidipine) [1]. The (Z)‑Dehydro Cilnidipine analog, bearing both the oxidized pyridine ring and the Z‑cinnamyl configuration, lacks the intact 1,4‑dihydropyridine pharmacophore essential for calcium‑channel binding. Across the dihydropyridine class, aromatization of the dihydropyridine ring to pyridine consistently abolishes L‑type calcium‑channel blocking activity [2]. Consequently, (Z)‑Dehydro Cilnidipine is pharmacologically inactive as a calcium‑channel blocker, a critical distinction for impurity safety qualification under ICH Q3A/Q3B guidelines.
| Evidence Dimension | Calcium‑channel blocking activity |
|---|---|
| Target Compound Data | Pharmacologically inactive (pyridine ring; no 1,4‑dihydropyridine pharmacophore) |
| Comparator Or Baseline | Cilnidipine (active dual L‑/N‑type calcium‑channel blocker; IC₅₀ values reported in the nanomolar range for L‑type and N‑type channels in Xenopus oocyte expression systems) |
| Quantified Difference | Complete loss of calcium‑channel blocking activity (class‑wide observation for dehydrogenated dihydropyridines; no quantitative IC₅₀ shift data specific to this compound were identified in the literature) |
| Conditions | Human liver microsome metabolism studies (CYP3A4); Xenopus oocyte Ca²⁺ channel expression systems (cilnidipine activity reference) |
Why This Matters
Inactive impurities must be controlled to strict limits (typically ≤0.1% per ICH Q3A) to avoid unnecessary toxicological burden without any therapeutic benefit; this compound therefore serves as a critical reference standard for quantifying a pharmacologically inactive degradation product.
- [1] Liu XQ, Zhao Y, Li D, et al. Metabolism and metabolic inhibition of cilnidipine in human liver microsomes. Acta Pharmacol Sin. 2003;24(3):263-268. PMID: 12617777. View Source
- [2] Furukawa T, Yamakawa T, Midera T, et al. Selectivities of Dihydropyridine Derivatives in Blocking Ca²⁺ Channel Subtypes Expressed in Xenopus Oocytes. J Pharmacol Exp Ther. 1999;291(2):464-473. View Source
